6-(3-(Trimethylsilyl)phenyl)nicotinaldehyde
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Overview
Description
6-(3-Trimethylsilanyl-phenyl)-pyridine-3-carbaldehyde is an organic compound that features a pyridine ring substituted with a trimethylsilanyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Trimethylsilanyl-phenyl)-pyridine-3-carbaldehyde typically involves the reaction of 3-bromo-6-(3-trimethylsilanyl-phenyl)pyridine with a formylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-Trimethylsilanyl-phenyl)-pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilanyl group can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, electrophiles, and catalysts such as palladium or platinum.
Major Products Formed
Oxidation: 6-(3-Trimethylsilanyl-phenyl)-pyridine-3-carboxylic acid.
Reduction: 6-(3-Trimethylsilanyl-phenyl)-pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(3-Trimethylsilanyl-phenyl)-pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and ligands for catalysis.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 6-(3-Trimethylsilanyl-phenyl)-pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The trimethylsilanyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparison with Similar Compounds
Similar Compounds
3-(Trimethylsilyl)phenylboronic acid: Shares the trimethylsilanyl group but differs in the presence of a boronic acid group instead of a pyridine ring and aldehyde group.
6-(3-Trimethylsilanyl-phenyl)-pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
6-(3-Trimethylsilanyl-phenyl)-pyridine-3-carbaldehyde is unique due to its combination of a pyridine ring, a trimethylsilanyl group, and an aldehyde group.
Properties
Molecular Formula |
C15H17NOSi |
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Molecular Weight |
255.39 g/mol |
IUPAC Name |
6-(3-trimethylsilylphenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C15H17NOSi/c1-18(2,3)14-6-4-5-13(9-14)15-8-7-12(11-17)10-16-15/h4-11H,1-3H3 |
InChI Key |
FIPYAAQFVBYPJU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1)C2=NC=C(C=C2)C=O |
Origin of Product |
United States |
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